molecular formula C18H17N3O3 B8683902 3-(Benzyloxy)-5-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide CAS No. 915771-04-9

3-(Benzyloxy)-5-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide

Cat. No.: B8683902
CAS No.: 915771-04-9
M. Wt: 323.3 g/mol
InChI Key: IGWWRYLYVBXMGF-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-5-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C18H17N3O3 and its molecular weight is 323.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

915771-04-9

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

3-hydroxy-N-(1-methylpyrazol-3-yl)-5-phenylmethoxybenzamide

InChI

InChI=1S/C18H17N3O3/c1-21-8-7-17(20-21)19-18(23)14-9-15(22)11-16(10-14)24-12-13-5-3-2-4-6-13/h2-11,22H,12H2,1H3,(H,19,20,23)

InChI Key

IGWWRYLYVBXMGF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NC(=O)C2=CC(=CC(=C2)OCC3=CC=CC=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of N-(1-methyl-1H-pyrazol-3-yl)-3,5-bis[(phenylmethyl)oxy]benzamide (1.0 g, 2.42 mmol) was dissolved in ethanol (12 mL) and ammonium formate (229 mg, 3.63 mmol) was added in one portion. The reaction was blanketed with argon and 10% Palladium on activated carbon (10 mg) was added. This mixture was heated to 140° C. for 5 minutes in a Smith Creator microwave. The catalyst was filtered off and the volatiles removed in vacuo, the residue was chromatographed on silica, eluting with a gradient of 30-100% ethyl acetate in iso-hexane, to give the title compound as a white solid (378 mg). 1H NMR δ (d6-DMSO): 3.78 (3H, s), 5.13 (2H, s), 6.55-6.57 (2H, m), 6.99 (1H, s), 7.17 (1H, s), 7.34-7.48 (5H, m), 7.60 (1H, d), 9.74 (1H, s), 10.70 (1H, s); m/z 324 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
229 mg
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Three
Quantity
10 mg
Type
catalyst
Reaction Step Four

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